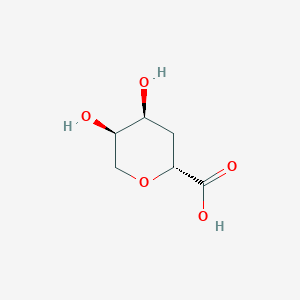

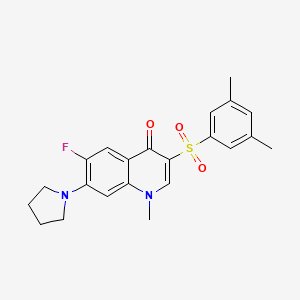

![molecular formula C32H22F12N4S2 B2638439 Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]- CAS No. 1012051-90-9](/img/structure/B2638439.png)

Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiourea derivatives, such as N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been widely used as organocatalysts in organic chemistry over the last decade . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding . This particular thiourea derivative, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, has played a significant role in the development of H-bond organocatalysts .

Synthesis Analysis

Schreiner’s thiourea is extensively used in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is ubiquitously used in H-bond catalysts . The key developments of Schreiner’s thiourea-mediated reactions aim to further expand the applications of thiourea-based catalysts .Molecular Structure Analysis

Thiourea derivatives bearing a 3,5-bis(trifluoromethyl)phenyl group interact with Lewis basic sites of carbonyl derivatives through NH and highly polarized ortho-CH interactions in hydrogen-bonded complexes . The privileged use of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis is due to the involvement of the ortho-CH bond in the binding event with Lewis-basic sites .Chemical Reactions Analysis

The use of thiourea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound were not found in the search results, thiourea derivatives are generally soluble in most organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen

Organocatalysis Development

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, is a pivotal motif in catalyst development, especially within the domain of H-bond organocatalysts. Its exceptional ability to activate substrates through explicit double hydrogen bonding has made it a cornerstone in promoting various organic transformations. The unique 3,5-bis(trifluoromethyl)phenyl motif of Schreiner's thiourea has become ubiquitously used in H-bond catalysts, significantly expanding the applications of (thio)urea-based catalysts in organic chemistry (Zhang, Bao, & Xing, 2014).

Synthesis and Properties

Schreiner's thiourea has been described as a hydrogen-bonding organocatalyst utilized across a wide spectrum of reactions, highlighting its importance in the field. Its physical properties, such as melting point, solubility, and handling precautions, underscore its versatility and accessibility for research and application purposes (Balmond, Galán, & McGarrigle, 2014).

Acid-Free, Organocatalytic Acetalization

The neutral, double hydrogen bonding capabilities of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been exploited in the acid-free, organocatalytic acetalization of aldehydes and ketones. This method provides a mild and highly practical approach to synthesizing acetals, demonstrating the catalyst's efficiency even at very low loadings and under ambient conditions, leading to high yields and turnover frequencies (Kotke & Schreiner, 2006).

Multicomponent-Reaction Approach for Catalyst Synthesis

A novel strategy employing elemental sulfur in a multicomponent reaction has been developed for the synthesis of thiourea catalysts. This approach enables the replacement of the common 3,5-bis(trifluoromethyl)phenyl motifs with customizable functional groups, thereby broadening the scope of thiourea-based catalysts in organocatalysis. This advancement suggests potential for further innovation in catalyst design and application (Nickisch, Gabrielsen, & Meier, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)/t25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKNKFBADHHIQJ-CLJLJLNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

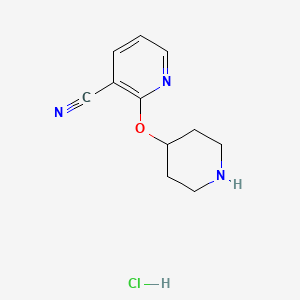

![Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2638361.png)

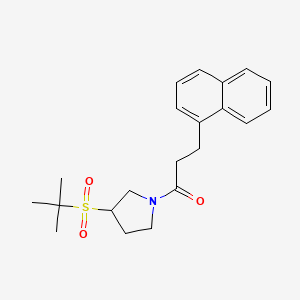

![3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2638367.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

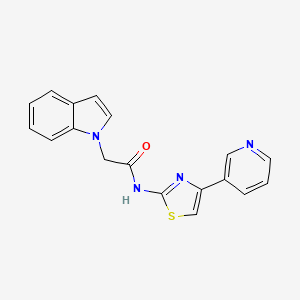

![N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2638371.png)

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)

![3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B2638375.png)